![molecular formula C12H15F3N2 B2716704 N-[4-(trifluoromethyl)phenyl]piperidin-4-amine CAS No. 401565-93-3](/img/structure/B2716704.png)

N-[4-(trifluoromethyl)phenyl]piperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

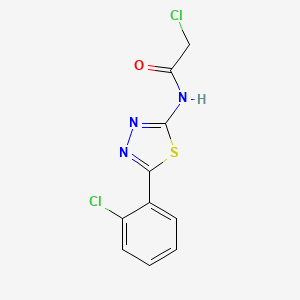

“N-[4-(trifluoromethyl)phenyl]piperidin-4-amine” is a chemical compound with the molecular formula C12H15F3N2 . It is used in various fields of research and industry due to its unique properties.

Synthesis Analysis

The synthesis of “this compound” involves nucleophilic substitution with different alkylating agents by N-alkylation . The synthesis process is typically carried out by refluxing equimolar amounts of the compound with different halides substituted moieties .Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms . The average mass of the molecule is 244.256 Da, and the monoisotopic mass is 244.118729 Da .Chemical Reactions Analysis

“this compound” and its derivatives have been found to exhibit potent analgesic efficacy and an ultrashort to long duration of action . These compounds are thought to relieve pain through opioid-independent systems .Physical And Chemical Properties Analysis

“this compound” is a crystalline solid . It has a molecular weight of 244.26. The compound is typically stored at room temperature .Applications De Recherche Scientifique

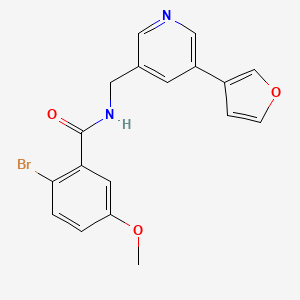

Analysis and Determination in Foods

Biogenic amines in foods are analyzed to assess their freshness or spoilage levels. N-[4-(trifluoromethyl)phenyl]piperidin-4-amine, due to its amine group, could potentially be involved in such analyses. High-Performance Liquid Chromatography (HPLC) and other chromatographic methods are commonly employed for the quantitative determination of biogenic amines, indicating the potential utility of this compound in ensuring food safety and quality (Önal, 2007).

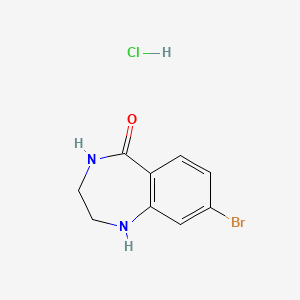

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of water treatment schemes. Amines, including potentially this compound, can be degraded using AOPs, which is crucial for removing toxic and hazardous amino compounds from water, thus highlighting the importance of such compounds in environmental protection (Bhat & Gogate, 2021).

PFAS Removal

Amine-functionalized sorbents have been identified as effective for the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water. The study suggests that compounds with amine groups, such as this compound, could potentially be applied in the design of next-generation sorbents for PFAS removal, taking into account their interaction with PFAS molecules for efficient degradation (Ateia et al., 2019).

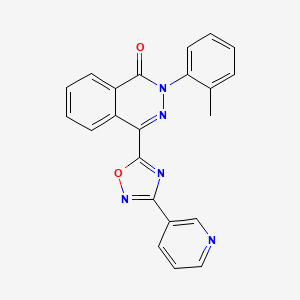

Synthesis of N-Heterocycles

N-Heterocycles, including piperidines and pyrrolidines, are crucial in pharmaceuticals, representing the structural motif of many natural products and therapeutically applicable compounds. As such, this compound could play a role in the stereoselective synthesis of amines and their derivatives, underlining its significance in drug development (Philip et al., 2020).

Catalytic Reactions in Organic Synthesis

Recyclable copper catalyst systems in C–N bond-forming cross-coupling reactions involve various amines, including piperidine. This suggests the potential of this compound in catalytic reactions, highlighting its application in creating more efficient and environmentally friendly catalytic processes (Kantam et al., 2013).

Mécanisme D'action

Target of Action

N-[4-(trifluoromethyl)phenyl]piperidin-4-amine, also known as Piperidin-4-yl-(4-trifluoromethyl-phenyl)-amine, is a piperidine derivative . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

It is known that piperidine derivatives can interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .

Result of Action

It is known that piperidine derivatives can have a wide range of effects due to their interaction with various biological targets .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-(trifluoromethyl)phenyl]piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16-17H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQLBAFAFQPRPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2716625.png)

![2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2716626.png)

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2716627.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride](/img/structure/B2716634.png)

![2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2716635.png)

![Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2716636.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2716640.png)

![diethyl 3-methyl-5-[[2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2716643.png)

![(E)-4-(Dimethylamino)-N-[[2-(methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2716644.png)